molecular formula C10H16F4N2Si B2860413 3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane CAS No. 1125518-74-2

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane

Cat. No.: B2860413
CAS No.: 1125518-74-2
M. Wt: 268.331
InChI Key: FWIGQLSSVJHTGB-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane is a chemical compound with the molecular formula C10H16F4N2Si. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, a tetrafluoroethyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane typically involves the reaction of 3,5-dimethylpyrazole with tetrafluoroethylene and trimethylsilyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous tetrahydrofuran or dimethylformamide

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction Reactions: The tetrafluoroethyl group can be reduced to form difluoroethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere.

Major Products Formed

    Substitution Reactions: Various substituted pyrazoles.

    Oxidation Reactions: Pyrazole N-oxides.

    Reduction Reactions: Difluoroethyl derivatives.

Scientific Research Applications

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The tetrafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the tetrafluoroethyl and trimethylsilyl groups.

    3,5-Dimethylpyrazolyldifluoroethyl trimethylsilane: Contains a difluoroethyl group instead of a tetrafluoroethyl group.

    3,5-Dimethylpyrazolyltetrafluoroethyl ethylsilane: Contains an ethylsilane group instead of a trimethylsilane group.

Uniqueness

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane is unique due to the presence of both the tetrafluoroethyl and trimethylsilyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)-1,1,2,2-tetrafluoroethyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F4N2Si/c1-7-6-8(2)16(15-7)9(11,12)10(13,14)17(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIGQLSSVJHTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C(F)(F)[Si](C)(C)C)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F4N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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